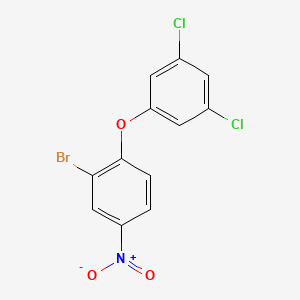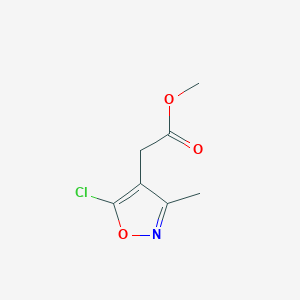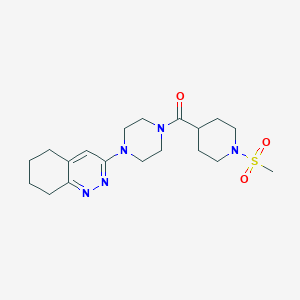
2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene (BDN) is an important compound widely used in scientific research. It is a synthetic compound that is widely used as a reagent in various laboratory experiments, particularly in the field of organic chemistry. BDN is used in a variety of applications, such as synthesis of other compounds, as a catalyst in chemical reactions, and as an indicator for the presence of certain compounds. BDN is also used in biological research, as it has a number of biochemical and physiological effects that can be studied. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Role
- 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is used in the synthesis of various compounds. Zhai Guang-xin (2006) discusses its role as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia, prepared via the Williamson Reaction (Zhai Guang-xin, 2006).
Photoelectrochemical Properties
- R. Compton and R. Dryfe (1994) explored the photoelectrochemical reduction of p-bromo-nitrobenzene, highlighting its potential in electrochemical applications. Their study emphasizes the formation of radical anions and the role of light in inducing photocurrents (Compton & Dryfe, 1994).
Vibrational Analysis in Chemistry
- B. V. Reddy and G. Rao (1994) performed a zero-order normal coordinate analysis on various substituted benzenes, including 1-bromo-3,5-difluorobenzene. Their work is crucial for understanding the vibrational properties of such compounds, which can inform their applications in material science and spectroscopy (Reddy & Rao, 1994).
Nucleophilic Aromatic Substitution
- The work by V. Gold, Adhid Y. Miri, and S. Robinson (1980) on the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride demonstrates the utility of these compounds in nucleophilic aromatic substitution reactions. This has implications in organic synthesis and pharmaceutical applications (Gold, Miri, & Robinson, 1980).
Synthesis of Chalcone Analogues
- C. Curti, A. Gellis, and P. Vanelle (2007) outlined a method to synthesize α,β-unsaturated ketones as chalcone analogues, using 2-bromo-1-(4-nitrophenyl)ethanone. This method is significant for the production of various chalcone analogues, which are important in the development of new pharmaceuticals (Curti, Gellis, & Vanelle, 2007).
Ultrasound-Assisted Organic Synthesis
- K. Harikumar and V. Rajendran (2014) demonstrated the use of ultrasound in the preparation of 1-butoxy-4-nitrobenzene, highlighting an innovative approach to chemical synthesis that could be applied to compounds like 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene (Harikumar & Rajendran, 2014).
Eigenschaften
IUPAC Name |
2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl2NO3/c13-11-6-9(16(17)18)1-2-12(11)19-10-4-7(14)3-8(15)5-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFBKVDSUJXGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-3-yl]methyl]propanamide](/img/structure/B2429279.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![8-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2429284.png)

![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2429287.png)
![N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine](/img/structure/B2429292.png)

![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2429294.png)

![2-Chloro-1-[4-(1,1-dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2429297.png)
![(4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2429298.png)
![4-(tert-butyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2429301.png)
